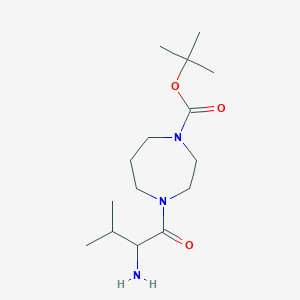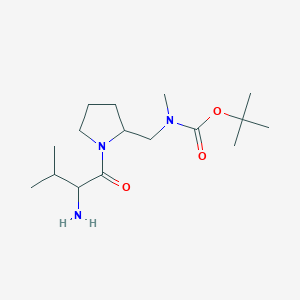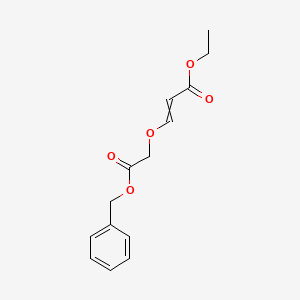![molecular formula C19H24O2 B14786734 (3aS,3bR,9aR,9bS,11aS)-9a,11a-dimethyl-1H,2H,3H,3aH,3bH,4H,8H,9H,9aH,9bH,10H,11H,11aH-cyclopenta[a]phenanthrene-1,4-dione](/img/structure/B14786734.png)
(3aS,3bR,9aR,9bS,11aS)-9a,11a-dimethyl-1H,2H,3H,3aH,3bH,4H,8H,9H,9aH,9bH,10H,11H,11aH-cyclopenta[a]phenanthrene-1,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Androst-3,5-diene-7,17-dione: is a synthetic compound derived from dehydroepiandrosterone, a natural hormone produced by the adrenal glands. It is known for its ability to inhibit the enzyme aromatase, which is responsible for converting testosterone into estrogen. This property makes it a popular compound among fitness enthusiasts, bodybuilders, and athletes for its potential benefits in promoting hormonal balance and enhancing physique .
Preparation Methods
Synthetic Routes and Reaction Conditions
Chemical Synthesis: Androst-3,5-diene-7,17-dione can be synthesized from dehydroepiandrosterone through a series of chemical reactions.
Industrial Production Methods: Industrial production of Androst-3,5-diene-7,17-dione typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: Androst-3,5-diene-7,17-dione can undergo oxidation reactions to form various oxidized derivatives.
Reduction: It can be reduced to form different reduced derivatives, depending on the reagents and conditions used.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reducing Agents: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Reaction Conditions: Reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation
Major Products
- The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while reduction may produce different reduced derivatives .
Scientific Research Applications
Chemistry
- Androst-3,5-diene-7,17-dione is used as a reference standard in analytical chemistry for the quantitative determination of related compounds in biological samples .
Biology
- It is studied for its role in inhibiting aromatase, an enzyme involved in the biosynthesis of estrogens from androgens .
Medicine
- The compound is investigated for its potential therapeutic applications in conditions related to hormonal imbalances, such as estrogen-related cancers and gynecomastia .
Industry
Mechanism of Action
Mechanism
- Androst-3,5-diene-7,17-dione acts as an aromatase inhibitor, binding to the aromatase enzyme and preventing it from converting testosterone into estrogen. This inhibition leads to increased levels of testosterone and decreased levels of estrogen in the body .
Molecular Targets and Pathways
- The primary molecular target is the aromatase enzyme. By inhibiting this enzyme, Androst-3,5-diene-7,17-dione affects the hormonal pathways involved in the biosynthesis of estrogens from androgens .
Comparison with Similar Compounds
Similar Compounds
Androsta-1,4,6-triene-3,17-dione:
Dehydroepiandrosterone: A precursor to Androst-3,5-diene-7,17-dione, it is a natural hormone produced by the adrenal glands.
Uniqueness
Properties
Molecular Formula |
C19H24O2 |
|---|---|
Molecular Weight |
284.4 g/mol |
IUPAC Name |
(10R,13S)-10,13-dimethyl-2,8,9,11,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthrene-7,17-dione |
InChI |
InChI=1S/C19H24O2/c1-18-9-4-3-5-12(18)11-15(20)17-13-6-7-16(21)19(13,2)10-8-14(17)18/h3,5,11,13-14,17H,4,6-10H2,1-2H3/t13?,14?,17?,18-,19-/m0/s1 |
InChI Key |
VHDOTNMSJDQVEE-YJVBKCKTSA-N |
Isomeric SMILES |
C[C@]12CCC3C(C1CCC2=O)C(=O)C=C4[C@@]3(CCC=C4)C |
Canonical SMILES |
CC12CCC3C(C1CCC2=O)C(=O)C=C4C3(CCC=C4)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Phosphonic acid, P-[[2-bromo-4-(3-oxo-2,3-diphenylpropyl)phenyl]difluoromethyl]-](/img/structure/B14786652.png)
![N-[4-(morpholin-4-ylsulfonyl)-2-nitrophenyl]leucine](/img/structure/B14786658.png)
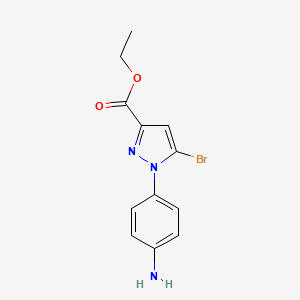
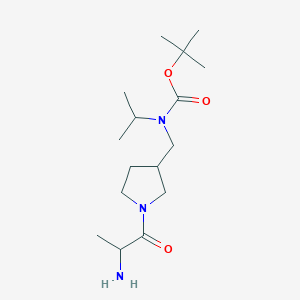
![tert-butyl (S)-3-methyl-4-((R)-1-methyl-2-oxo-1,2,3,5-tetrahydrobenzo[5,6][1,4]oxazino[3,4-c][1,2,4]triazin-9-yl)-3,6-dihydropyridine-1(2H)-carboxylate](/img/structure/B14786680.png)
![[(7R)-4-(acetyloxymethyl)-1-(3-methylbutanoyloxy)spiro[6,7a-dihydro-1H-cyclopenta[c]pyran-7,2'-oxirane]-6-yl] 3-methylbutanoate](/img/structure/B14786688.png)
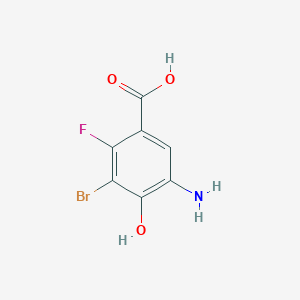
![[(10R,13R)-10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] octadecanoate](/img/structure/B14786697.png)

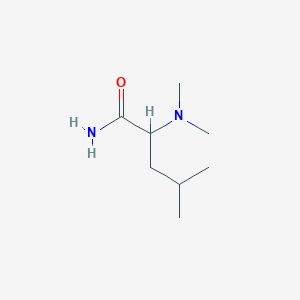
![(3R)-3-tert-butyl-2-[(3R)-3-tert-butyl-2H-1,3-benzoxaphosphol-2-yl]-2H-1,3-benzoxaphosphole](/img/structure/B14786720.png)
